Ethyl 2-(3-nitrophenyl)indolizine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(3-nitrophenyl)indolizine-1-carboxylate is a chemical compound with the molecular formula C17H14N2O4. It belongs to the class of indolizine derivatives, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
The synthesis of ethyl 2-(3-nitrophenyl)indolizine-1-carboxylate typically involves the reaction of 3-nitrobenzaldehyde with ethyl 2-oxoindolizine-1-carboxylate under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like ethanol. The mixture is heated under reflux for several hours to yield the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure higher yields and purity .
Chemical Reactions Analysis
Ethyl 2-(3-nitrophenyl)indolizine-1-carboxylate undergoes various chemical reactions, including:
Scientific Research Applications
Ethyl 2-(3-nitrophenyl)indolizine-1-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of ethyl 2-(3-nitrophenyl)indolizine-1-carboxylate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The indolizine moiety is known to bind to multiple receptors and enzymes, modulating their activity and resulting in therapeutic effects .
Comparison with Similar Compounds
Ethyl 2-(3-nitrophenyl)indolizine-1-carboxylate can be compared with other indolizine derivatives such as:
Ethyl 2-(4-nitrophenyl)indolizine-1-carboxylate: Similar structure but with the nitro group at the 4-position, which may result in different biological activities.
Ethyl 2-(3-aminophenyl)indolizine-1-carboxylate:
Ethyl 2-(3-methoxyphenyl)indolizine-1-carboxylate: The nitro group is replaced by a methoxy group, which can affect the compound’s chemical properties and biological activities.
Properties
IUPAC Name |
ethyl 2-(3-nitrophenyl)indolizine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O4/c1-2-23-17(20)16-14(11-18-9-4-3-8-15(16)18)12-6-5-7-13(10-12)19(21)22/h3-11H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZOLBHAYHCRRHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C=CC=CN2C=C1C3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24822378 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.